Xylene Formaldehyde Resin

Description

Properties

IUPAC Name |

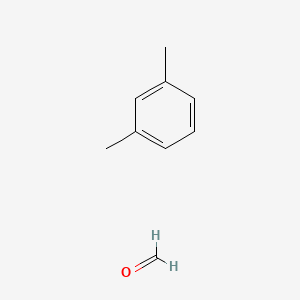

formaldehyde;1,3-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10.CH2O/c1-7-4-3-5-8(2)6-7;1-2/h3-6H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAUFEASXQPCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26139-75-3 | |

| Record name | Formaldehyde, polymer with 1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26139-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90938186 | |

| Record name | Formaldehyde--1,3-xylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26139-75-3, 172672-76-3 | |

| Record name | Formaldehyde, polymer with 1,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026139753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde, polymer with 1,3-dimethylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--1,3-xylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with 1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acid-Catalyzed Synthesis Mechanism of Xylene-Formaldehyde Resin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylene-formaldehyde resins are a class of thermosetting polymers synthesized through the acid-catalyzed condensation of xylene and formaldehyde.[1] These resins exhibit notable thermal stability, chemical resistance, and strong adhesive properties, making them valuable in a multitude of industrial applications, including coatings, adhesives, and composite materials.[1][2] This guide provides a comprehensive exploration of the synthesis mechanism, detailing the pivotal role of the acid catalyst, the influence of reaction parameters, and a thorough experimental protocol.

Introduction: The Versatility of Xylene-Formaldehyde Resins

Xylene-formaldehyde (XF) resins are polymeric materials formed from the reaction of xylene isomers with formaldehyde.[1] Their utility spans a wide range of applications, from insulating paints and road marking materials to adhesives for laminates and binders in composite materials.[2][3] The desirable properties of these resins, such as moisture, water, acid, and alkali resistance, as well as excellent electrical insulation, are a direct result of their cross-linked, three-dimensional molecular structure.[1][3] The synthesis is typically achieved through an acid-catalyzed condensation reaction, a process that allows for the formation of a robust polymer network.[1]

The Core Synthesis Mechanism: An Electrophilic Aromatic Substitution Pathway

The synthesis of xylene-formaldehyde resin is a classic example of an electrophilic aromatic substitution reaction.[4][5] The process is initiated by the activation of formaldehyde by an acid catalyst, which then allows for the electrophilic attack on the electron-rich xylene ring. Subsequent condensation reactions lead to the formation of the polymer chain.

The Crucial Role of the Acid Catalyst

Strong acids, such as sulfuric acid and perchloric acid, are the preferred catalysts for this reaction due to their high activity, which leads to the production of high molecular weight resins with good color.[1][6] The catalyst's primary function is to protonate the formaldehyde, making it a much more potent electrophile.

Step 1: Protonation of Formaldehyde

The reaction commences with the protonation of the carbonyl oxygen of formaldehyde by the acid catalyst (H⁺). This step generates a highly reactive carbocationic intermediate.

Caption: Protonation of formaldehyde by an acid catalyst.

This activated formaldehyde is now a strong electrophile, ready to react with the nucleophilic xylene ring.

Electrophilic Attack and the Formation of Hydroxymethylated Intermediates

The electron-rich aromatic ring of xylene acts as a nucleophile, attacking the electrophilic carbon of the protonated formaldehyde. This results in the formation of a hydroxymethylated xylene intermediate, also known as a benzyl alcohol derivative.[7] The reactivity of the xylene isomers is a critical factor, with m-xylene being the most reactive due to its molecular structure.[6][8]

Step 2: Electrophilic Aromatic Substitution

Caption: Electrophilic attack of activated formaldehyde on the xylene ring.

Condensation Polymerization: Building the Resin Chain

The newly formed hydroxymethylated xylene molecules are unstable in the acidic medium and readily undergo further reactions. They can react with another xylene molecule or with another hydroxymethylated xylene molecule through a condensation reaction, eliminating a water molecule and forming a methylene bridge (-CH₂-) between the aromatic rings.[9]

This process of hydroxymethylation and subsequent condensation repeats, leading to the growth of the polymer chain and the formation of a complex, three-dimensional network characteristic of thermosetting resins.

Step 3: Condensation and Polymerization

Caption: Condensation reaction leading to the formation of the polymer chain.

The formation of a stable benzylic carbocation as an intermediate during the condensation step is a key factor driving the reaction forward.[10][11][12][13][14] The stability of this carbocation is enhanced by resonance with the aromatic ring.

Experimental Protocol: A Step-by-Step Synthesis Guide

The following protocol outlines a general procedure for the laboratory-scale synthesis of xylene-formaldehyde resin.

Materials and Equipment

-

Reactants: m-xylene, paraformaldehyde (or 37% aqueous formaldehyde solution), and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[9][15]

-

Solvent (optional): Acetic acid/acetic anhydride can be used as a solvent.[9]

-

Apparatus: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, placed in a temperature-controlled oil bath.[9]

Synthesis Procedure

-

Charging the Reactor: Charge the three-necked flask with the desired molar ratio of m-xylene and paraformaldehyde.[15] A common starting point is a xylene to formaldehyde molar ratio of 1:1 to 4:1.[8]

-

Addition of Catalyst: Slowly add the acid catalyst to the reaction mixture while stirring. The amount of catalyst typically ranges from 0.5% to 5% by weight based on the total weight of the reactants.[6]

-

Reaction: Heat the mixture to the desired reaction temperature, typically between 80°C and 120°C, and maintain it under reflux with continuous stirring.[1] The reaction time can vary from several hours to as long as 15 hours, depending on the desired molecular weight and properties of the resin.[1][15]

-

Work-up: After the reaction is complete, the mixture is cooled. If an aqueous formaldehyde solution was used, the aqueous layer (containing the acid catalyst) is separated.[15] The organic phase containing the resin is then washed thoroughly with water to remove any remaining acid and unreacted formaldehyde.[9]

-

Isolation of the Resin: The final resin can be isolated by techniques such as steam distillation to remove unreacted xylene or by precipitation.[15] For precipitation, the resin is dissolved in a suitable solvent like toluene, and then a non-solvent such as petroleum ether is added to precipitate the resin.[9]

-

Drying: The precipitated resin is then dried under vacuum to remove any residual solvent.[9]

Influence of Reaction Parameters

The properties of the final xylene-formaldehyde resin are highly dependent on the reaction conditions. A summary of the key parameters and their effects is presented in the table below. The principles observed in the synthesis of similar phenolic resins often apply here.[16]

| Parameter | Effect on Resin Properties |

| Xylene:Formaldehyde Molar Ratio | Influences the degree of cross-linking and the molecular weight of the resin. Higher formaldehyde content generally leads to a more cross-linked and rigid resin. |

| Catalyst Type and Concentration | Stronger acids and higher concentrations accelerate the reaction rate and can lead to higher molecular weight resins.[6] However, excessive catalyst can cause side reactions and discoloration. |

| Reaction Temperature | Higher temperatures increase the reaction rate but can also lead to uncontrolled polymerization and darker colored products. A typical range is 80-120°C.[1] |

| Reaction Time | Longer reaction times generally result in higher molecular weight and a higher degree of conversion. |

Characterization of Xylene-Formaldehyde Resins

The synthesized resins are typically characterized to determine their physical and chemical properties. Common characterization techniques include:

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the resin, identifying the presence of aromatic rings, methylene bridges, and methyl groups.[9]

-

Vapour Pressure Osmometry (VPO) or Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution of the resin.[9]

-

Thermal Analysis (DTA, TGA, DSC): To study the thermal stability, degradation behavior, and glass transition temperature of the resin.[9]

Conclusion

The acid-catalyzed synthesis of xylene-formaldehyde resin is a well-established process rooted in the principles of electrophilic aromatic substitution. A thorough understanding of the reaction mechanism, particularly the role of the acid catalyst in activating formaldehyde and the subsequent condensation polymerization, is essential for controlling the properties of the final resin. By carefully manipulating reaction parameters such as reactant molar ratio, catalyst concentration, temperature, and time, researchers can tailor the characteristics of the resin to suit a wide array of demanding applications. This guide provides a foundational understanding for scientists and professionals seeking to explore and optimize the synthesis of these versatile polymers.

References

- Patel, R., et al. (1979). Synthesis and thermal stability of xylene-formaldehyde resins. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 371-375.

- US4082728A - Xylene-formaldehyde resin compositions and process - Google P

- Xylene Formaldehyde Resin Supplier|CAS 26139-75-3 - Benchchem.

- This compound - YANGAO GROUP.

- Synthesis of xylene formaldehyde - PrepChem.com.

- US3394203A - Xylene-formaldehyde-phenol resin and a method of making it - Google P

- This compound Market Size, Forecast To 2035 - Spherical Insights.

- CN103145939A - Modification method of this compound - Google P

- 9006-24-0, Xylene-formaldehyde resin Formula - ECHEMI.

- Condensations of Aromatic Amines with Formaldehyde in Media Containing Acid. II. Formation of Some Diarylmethane Bases | Journal of the American Chemical Society.

- This compound - Megachem.

- Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics | Industrial & Engineering Chemistry Research.

- Draw the diagrams showing the formation of Benzyl Carboc

- Formaldehyde - Wikipedia.

- (674e)

- The effect of reaction parameters in phenol formaldehyde resin synthesis and the evalu

- Mechanism of formaldehyde / phenol condens

- US2914579A - Xylene-formaldehyde condensation products - Google P

- Reactions at the Benzylic Position - Chemistry Steps.

- 16.4. The benzyl and related groups | Organic Chemistry II - Lumen Learning.

- Reactions at the benzylic position (video) - Khan Academy.

- Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis - PMC.

- (171) Condensation of Xylene-Formaldehyde Resin With Aniline - Amanote Research.

- Benzylic Carboc

- Synthesis of a Linear Phenolic Polymer by an Aromatic Electrophilic Substitution Reaction | Macromolecules - ACS Public

- NCERT Solutions for Class 11 Chemistry Chapter 13 Hydrocarbons - Learn CBSE.

- Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion - RSC Publishing.

Sources

- 1. This compound Supplier|CAS 26139-75-3 [benchchem.com]

- 2. This compound Market Size, Forecast To 2035 [sphericalinsights.com]

- 3. This compound [yangaogroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. learncbse.in [learncbse.in]

- 6. US4082728A - Xylene-formaldehyde resin compositions and process - Google Patents [patents.google.com]

- 7. Formaldehyde - Wikipedia [en.wikipedia.org]

- 8. US2914579A - Xylene-formaldehyde condensation products - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Draw the diagrams showing the formation of Benzyl Carbocation step by ste.. [askfilo.com]

- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 12. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. prepchem.com [prepchem.com]

- 16. The effect of reaction parameters in phenol formaldehyde resin synthesis and the evaluation of product properties [arcpe.modares.ac.ir]

characterization of o-xylene vs p-xylene formaldehyde resin

An In-depth Technical Guide: A Comparative Characterization of Ortho-Xylene and Para-Xylene Formaldehyde Resins

Foreword: The Isomeric Imperative in Polymer Science

In the synthesis of condensation polymers, the choice of monomer is paramount, dictating the final properties and performance of the resin. While seemingly subtle, the positional isomerism of a monomer can cascade into significant macroscopic differences in the resulting polymer. This guide delves into this fundamental principle by providing a comparative analysis of formaldehyde resins synthesized from two isomers of xylene: ortho-xylene (o-xylene) and para-xylene (p-xylene).

Researchers and drug development professionals often encounter polymeric materials as excipients, matrices, or coatings, where properties like thermal stability, solubility, and molecular structure are critical. This document moves beyond a simple recitation of data to explain the causal relationships between the initial monomer geometry and the ultimate resin characteristics. We will explore why these two isomers, sharing the same chemical formula, produce resins with distinct personalities, and we will outline the self-validating experimental protocols required to rigorously characterize them.

The Foundation: Structural and Reactivity Differences of Xylene Isomers

The core difference between o-xylene and p-xylene lies in the substitution pattern of the two methyl groups on the benzene ring.[1] In o-xylene, the methyl groups are adjacent (1,2-position), whereas in p-xylene, they are opposite (1,4-position).[1] This geometric distinction has profound implications for the subsequent polymerization reaction with formaldehyde.

-

Steric Hindrance: The adjacent methyl groups in o-xylene create significant steric hindrance around the remaining active sites on the aromatic ring. This can influence the rate of reaction and the ultimate structure of the polymer network.

-

Symmetry and Packing: P-xylene is a highly symmetrical molecule.[1] This symmetry allows for more regular, linear polymer chains that can pack more efficiently in the solid state, leading to higher melting points and potentially greater thermal stability compared to the less symmetrical o-xylene.[1]

While m-xylene is often the most reactive isomer in acid-catalyzed condensations due to the activating effects of both methyl groups on the same carbon atom, the comparison between the ortho and para isomers provides a clear case study in the effects of steric hindrance versus molecular symmetry.[2]

Caption: Molecular structures of o-xylene and p-xylene monomers.

Synthesis of Xylene-Formaldehyde (XF) Resins: An Acid-Catalyzed Condensation

The synthesis of XF resins proceeds via an acid-catalyzed electrophilic aromatic substitution.[3] The catalyst, typically a strong acid like p-toluenesulfonic acid or sulfuric acid, protonates formaldehyde, forming a highly reactive carbocation (hydroxymethyl cation).[4][5] This electrophile then attacks the electron-rich xylene ring, forming a hydroxymethylated intermediate. Subsequent condensation reactions between these intermediates or with other xylene molecules lead to the formation of methylene bridges (-CH₂-) linking the aromatic rings, releasing water as a byproduct.[4]

Caption: Acid-catalyzed synthesis mechanism of xylene-formaldehyde resin.

Experimental Protocol: Synthesis of XF Resin

This protocol is a self-validating system where reaction control directly impacts the final product's molecular weight and properties.

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The reaction should be conducted in an oil bath for precise temperature control.

-

Reagent Charging: For a typical synthesis, charge the flask with the xylene isomer (o- or p-xylene) and paraformaldehyde. A common molar ratio is 2:1 xylene to formaldehyde, though this can be varied.[4] Add a solvent such as acetic acid.[4]

-

Catalyst Addition: Slowly add the acid catalyst (e.g., p-toluenesulfonic acid) to the stirred mixture.[4] The catalyst concentration influences reaction speed and polymer molecular weight; higher concentrations can lead to faster reactions but may also cause undesirable side reactions.[6]

-

Reaction: Heat the mixture to reflux (typically 95-125°C) with continuous stirring.[6] Monitor the reaction for the desired duration (e.g., 4-8 hours). The viscosity of the mixture will increase as polymerization proceeds.

-

Product Isolation and Purification:

-

Cool the reactor and discharge the polymer solution into a beaker of ice-cold water to precipitate the resin.[4]

-

Filter the granular solid product and wash it thoroughly with water to remove any residual acid, formaldehyde, and solvent.

-

Dissolve the crude resin in a suitable solvent like toluene. Any insoluble, highly cross-linked fraction can be separated at this stage.

-

Re-precipitate the resin by adding a non-solvent, such as petroleum ether, to the toluene solution.[4]

-

Collect the purified resin and dry it in a vacuum oven at room temperature for 24 hours to remove all volatiles.

-

A Framework for Comparative Characterization

A multi-technique approach is essential to build a complete picture of the resins. Our workflow validates findings from one technique against another, ensuring a trustworthy and comprehensive characterization.

Caption: Comprehensive workflow for resin synthesis and characterization.

Spectroscopic Analysis: Elucidating the Molecular Structure

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is the first line of analysis to confirm the successful formation of the polymer backbone. It provides definitive evidence of the key functional groups, validating that the condensation reaction has occurred as intended.

Comparative Insights: The FTIR spectra of both o-XF and p-XF resins are broadly similar, confirming the presence of the same fundamental chemical structures.[4] Key absorption bands include:

-

Aromatic C-H Stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Asymmetric and symmetric stretching of methyl (-CH₃) and methylene (-CH₂) groups between 2850-2960 cm⁻¹.[4]

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

Methylene Bending: A distinct band around 1444-1458 cm⁻¹ provides clear evidence for the -CH₂- bridges formed during polymerization.[4]

-

Aromatic Substitution Pattern: The key difference often lies in the C-H out-of-plane bending region (700-900 cm⁻¹). P-xylene's 1,4-disubstitution gives a characteristic strong band, while o-xylene's 1,2-disubstitution pattern results in a different absorption.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the dried resin sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectral Collection: Scan the sample, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While FTIR confirms functional groups, ¹H and ¹³C NMR provide detailed information about the chemical environment of specific atoms, confirming the connectivity and structure of the polymer. It allows for the quantification of different types of protons and carbons, validating the proposed polymer structure.

Comparative Insights:

-

¹H NMR: The spectra for both resins will show characteristic signals for aromatic protons, methylene bridge protons (~3.8-4.2 ppm), and methyl group protons (~2.1-2.3 ppm).[4] Due to symmetry, the aromatic region of the p-XF resin spectrum is often simpler than that of the o-XF resin, which may show more complex splitting patterns.[7]

-

¹³C NMR: This technique can distinguish between different carbon environments, such as the aromatic carbons attached to methyl groups, those attached to methylene bridges, the methylene bridge carbons themselves, and the methyl carbons.[8]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the resin in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of different types of protons.

Molecular Weight and Thermal Properties: Defining Performance

Molecular Weight Determination

Causality: The average molecular weight (Mn) is a critical parameter that directly influences a resin's physical properties, such as viscosity, melting point, and mechanical strength.[9] Techniques like Vapor Pressure Osmometry (VPO) or Gel Permeation Chromatography (GPC) are used for this determination.

Comparative Insights: Under identical synthesis conditions, o-xylene formaldehyde resin has been reported to yield a higher average molecular weight than p-xylene formaldehyde resin.[4] This may seem counterintuitive given the steric hindrance of o-xylene. However, it could be related to differences in the solubility of the growing polymer chains or the specific reaction kinetics dictated by the isomer structure. The condensation of p-xylene can lead to the formation of some insoluble, higher-melting products alongside a soluble fraction.[4]

Thermal Analysis (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal stability and processing window of the resins. TGA measures weight loss as a function of temperature, indicating decomposition temperatures, while DSC measures heat flow, revealing melting points, glass transitions, and heats of reaction.[10]

Comparative Insights: Thermal studies consistently show that p-xylene formaldehyde resins exhibit superior thermal stability compared to o-xylene formaldehyde resins.[4]

-

Decomposition: The soluble fraction of p-XF resin shows a two-step degradation, while the insoluble fraction and the o-XF resin show single-step degradation.[4]

-

Stability Trend: The overall trend of thermal stability is: p-XF (soluble) > p-XF (insoluble) > o-XF.[4] This is attributed to the symmetrical structure of the p-XF polymer, which allows for better molecular packing and stronger intermolecular forces, requiring more energy to initiate degradation.[1]

Table 1: Comparative Properties of o-XF and p-XF Resins

| Property | o-Xylene Formaldehyde (o-XF) | p-Xylene Formaldehyde (p-XF) | Source |

|---|---|---|---|

| Physical Form | Soluble Product | Soluble & Insoluble Products | [4] |

| Melting Point (°C) | 113 | 105 (soluble), 210 (insoluble) | [4] |

| Avg. Molecular Weight (Mn) | 1033 | 850 (soluble fraction) | [4] |

| Thermal Stability Trend | Lower | Higher | [4] |

| Activation Energy (DTA, kcal/mol) | 28.8 | 71.9 (soluble), 55.6 (insoluble) | [4] |

| Heat of Fusion (DSC, Cal/mg) | 5.5 | 2.6 (soluble), 5.7 (insoluble) |[4] |

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the dried resin (typically 5-10 mg) into a TGA or DSC sample pan (e.g., aluminum, ceramic).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Program Method: Program the instrument with the desired temperature profile. A typical method involves heating from room temperature to an upper limit (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or flowing nitrogen).[4]

-

Data Analysis:

-

TGA: Analyze the resulting thermogram to determine the onset temperature of decomposition and the temperatures at which major weight loss events occur.

-

DSC: Analyze the thermogram to identify the glass transition temperature (Tg), melting point (Tm), and the heat of fusion (ΔHf).[4]

-

Conclusion: From Monomer Isomer to Material Performance

The characterization of o-xylene and p-xylene formaldehyde resins provides a compelling illustration of structure-property relationships in polymer science. The simple change in the position of two methyl groups on a benzene ring leads to distinct differences in molecular weight, melting behavior, and, most notably, thermal stability.

-

o-Xylene Formaldehyde Resin: Characterized by a higher average molecular weight but lower thermal stability. Its asymmetric structure prevents efficient molecular packing.

-

p-Xylene Formaldehyde Resin: Its molecular symmetry results in a polymer with superior thermal stability and a higher melting, insoluble fraction, making it suitable for applications requiring better heat resistance.[4][11]

This guide has provided a framework for synthesizing and rigorously characterizing these resins. By understanding the causality behind experimental choices and validating results across multiple analytical techniques, researchers can confidently select or design polymeric materials with the precise properties required for their advanced applications.

References

-

Patel, R., Patel, K. C., & Patel, R. D. (1979). Synthesis and thermal stability of xylene-formaldehyde resins. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 371-375. [Link]

-

Patel, R., Patel, K. C., & Patel, R. D. (1980). Thermal stability of p-xylene-formaldehyde resin and its derivatives. Proceedings of the Indian Academy of Sciences - Section A, 89(6), 561-566. [Link]

-

YANGAO GROUP. Xylene Formaldehyde Resin. YANGAO GROUP. [Link]

- Sonneborn, R. H. (1959). U.S. Patent No. 2,914,579. Washington, DC: U.S.

-

Ruffing, T. C., Brown, N. R., Cionni, J. S., Takah, T., McCracken, T. S., & Nicola, W. J. (2009). Effects of Isomer Ratio on Pmdi Resin Reactivity and Oriented Strandboard Properties. Wood and Fiber Science. [Link]

-

Lakna. (2020). Difference Between O-Xylene and P-Xylene. Compare the Difference Between Similar Terms. [Link]

-

University of Missouri–St. Louis. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy. UMSL. [Link]

- Culbertson, B. M. (1978). U.S. Patent No. 4,082,728. Washington, DC: U.S.

-

LookChem. This compound China Manufacturers & Suppliers & Factory. LookChem. [Link]

- Sellers Jr, T., & Smith, W. B. (1968). U.S. Patent No. 3,394,203. Washington, DC: U.S.

-

ResearchGate. (2015). Influence of the initial formaldehyde to phenol molar ratio (F/P) on the formation of a phenolic resol resin catalyzed with amine. ResearchGate. [Link]

-

GNEE. (2023). What is the difference between xylene and p-Xylene? GNEE. [Link]

-

Kurt, R., & Cavus, V. (2015). Synthesis and Characterization of Resol Type Phenol-Formaldehyde Resin Improved by SiO2-Np. Wood Research. [Link]

-

Pizzi, A., & Laborie, M. P. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Journal of Applied Polymer Science. [Link]

-

MDPI. (2023). Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin. MDPI. [Link]

-

Chemical Safety Facts. Paraxylene (p-Xylene). ChemicalSafetyFacts.org. [Link]

-

AIChE. (2016). Investigation of the Acid Catalyzed Formaldehyde-Olefin Condensation Reaction. AIChE Proceedings. [Link]

- Heinrich, R. L. (1968). U.S. Patent No. 3,407,178. Washington, DC: U.S.

-

Capital Resin Corporation. (2023). 6 Practical Applications of Formaldehyde. Capital Resin. [Link]

-

Pizzi, A., & Stephanou, A. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Journal of Applied Polymer Science. [Link]

-

Sinha, B., O'Connor, D., & Blum, F. D. (1989). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Defense Technical Information Center. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Research Solutions Pages. 13 C‐NMR analysis of formaldehyde resins. Wiley Online Library. [Link]

-

Polimery. (2002). Cyclohexanone-aniline-formaldehyde resins — synthesis and characterization. Polimery. [Link]

-

BioResources. (2018). Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. BioResources. [Link]

-

ResearchGate. (2020). FT-IR curves of phenol formaldehyde resins. ResearchGate. [Link]

-

MDPI. (2019). Influence of Phenol–Formaldehyde Resin Oligomer Molecular Weight on the Strength Properties of Beech Wood. MDPI. [Link]

-

Hu, X., et al. (2015). Effect of formaldehyde/phenol ratio (F/P) on the properties of phenolic resins and foams synthesized at room temperature. Polymer Composites. [Link]

-

ResearchGate. (2009). Structural and Physical Changes in Phenol−Formaldehyde Resol Resin, as a Function of the Degree of Condensation of the Resol Solution. ResearchGate. [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. US4082728A - Xylene-formaldehyde resin compositions and process - Google Patents [patents.google.com]

- 3. This compound Supplier|CAS 26139-75-3 [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. (674e) Investigation of the Acid Catalyzed Formaldehyde-Olefin Condensation Reaction | AIChE [proceedings.aiche.org]

- 6. US2914579A - Xylene-formaldehyde condensation products - Google Patents [patents.google.com]

- 7. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. mdpi.com [mdpi.com]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. ias.ac.in [ias.ac.in]

The Solubility of Xylene Formaldehyde Resins: A Comprehensive Technical Guide for Researchers

Introduction: The Versatile Workhorse of Polymer Chemistry

Xylene formaldehyde resins (XFRs), also known as xylene resins, are a class of thermoplastic polymers synthesized through the acid-catalyzed condensation of xylene with formaldehyde.[1] These resins are valued for their excellent compatibility with a wide range of other polymers and organic solvents, contributing to their widespread use in high-performance coatings, inks, adhesives, and as modifiers for other polymer systems.[2][3][4] Their molecular structure, characterized by a backbone of xylene rings linked by methylene bridges, imparts a unique combination of properties including good chemical resistance, thermal stability, and adhesion.[1]

This in-depth technical guide provides a comprehensive overview of the solubility of xylene formaldehyde resins in organic solvents. As a Senior Application Scientist, my aim is to move beyond a simple list of compatible solvents and delve into the fundamental principles governing their solubility, the key factors that influence this behavior, and standardized methodologies for its determination. This guide is intended for researchers, scientists, and drug development professionals who utilize these versatile polymers and require a deep, practical understanding of their solubility characteristics to optimize formulation and application performance.

Fundamentals of Polymer Solubility: A Molecular Perspective

The dissolution of a polymer, such as a xylene formaldehyde resin, is governed by the thermodynamic principle that the Gibbs free energy of mixing (ΔG_mix) must be negative for a solution to form spontaneously. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

For high molecular weight polymers, the change in entropy upon mixing is relatively small. Therefore, the enthalpy of mixing becomes the dominant factor determining solubility. The principle of "like dissolves like" is a practical manifestation of this, where a low (or ideally, negative) enthalpy of mixing is achieved when the intermolecular forces of the polymer and the solvent are similar.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding forces): Resulting from the attraction between hydrogen and electronegative atoms.

The overall Hansen solubility parameter (δt) is calculated as:

δt² = δD² + δP² + δH²

For a polymer to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer their parameters are in three-dimensional Hansen space, the more likely they are to be miscible.[7]

Factors Influencing the Solubility of Xylene Formaldehyde Resins

The solubility of a specific this compound is not a fixed property but is influenced by several key structural and compositional factors.

Molecular Weight

As with most polymers, the solubility of xylene formaldehyde resins generally decreases as their molecular weight increases.[2] Higher molecular weight resins have stronger intermolecular forces and a smaller entropy of mixing, making them more difficult to dissolve. Commercially available XFRs, such as the NIKANOL series, are offered in various grades with differing viscosities, which often correlates with molecular weight.[8][9] For instance, lower viscosity grades are typically more soluble in a wider range of solvents.

Xylene Isomer Composition

Xylene exists as three isomers: ortho-, meta-, and para-xylene. The reactivity of these isomers in the condensation reaction with formaldehyde varies, with m-xylene being the most reactive.[10] Consequently, many commercial xylene formaldehyde resins are based on m-xylene.[8] The choice of isomer can significantly impact the structure and properties of the resulting resin, including its solubility. For example, the condensation of p-xylene can yield both soluble and insoluble products.[11]

| Xylene Isomer | Resulting Resin Properties (General) |

| o-xylene | Soluble product.[11] |

| m-xylene | Soluble product; most commonly used due to high reactivity.[8][10][11] |

| p-xylene | Can produce both soluble and insoluble fractions.[11] |

Modified vs. Straight Type Resins

Xylene formaldehyde resins can be broadly categorized into two types:

-

Straight (or pure) XFRs: These are the direct condensation products of xylene and formaldehyde.[4]

-

Modified XFRs: These are produced by chemically reacting a straight XFR with other compounds such as phenols, alcohols, or carboxylic acids.[8]

This modification alters the chemical nature of the resin, for example, by introducing more polar functional groups, which in turn changes its solubility profile and compatibility with other materials. Modified resins are often designed to enhance specific properties like adhesion or to improve compatibility with particular polymer systems.[8]

Solubility Profile of Xylene Formaldehyde Resins in Organic Solvents

Based on their predominantly aromatic and hydrocarbon-like structure, unmodified xylene formaldehyde resins are generally lipophilic and exhibit good solubility in non-polar to moderately polar organic solvents.[12] They are, however, generally insoluble in highly polar solvents like water and lower alcohols.

The following table summarizes the qualitative solubility of typical, unmodified xylene formaldehyde resins in various classes of organic solvents, compiled from technical literature and patents.

| Solvent Class | Specific Examples | Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble[1][2] |

| Chlorinated Hydrocarbons | Chloroform, Trichloroethylene | Soluble[1][2] |

| Ethers | Tetrahydrofuran (THF), p-Dioxane | Soluble[1][2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally Soluble[13] |

| Esters | Ethyl Acetate, Butyl Acetate | Generally Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble[2] |

| Alcohols | Methanol, Ethanol | Insoluble to Poor |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Poor |

| Water | Insoluble[13] |

It is crucial to note that for modified resins, this solubility profile can be significantly different. For instance, modification with phenolic compounds can increase polarity and potentially improve solubility in more polar solvents like certain alcohols and ketones.

Visualizing Resin-Solvent Interactions

The generalized structure of a this compound and its interaction with solvents can be visualized to better understand its solubility behavior.

Caption: Conceptual diagram of resin-solvent interactions.

Experimental Protocol for Determining the Solubility of this compound

To ensure reproducible and accurate results, a standardized protocol for determining the solubility of a this compound is essential. The following method is based on established practices for polymer solubility testing. [12]

Objective:

To determine the qualitative solubility of a solid this compound sample in a range of organic solvents at a specified concentration and temperature.

Materials and Equipment:

-

This compound sample (solid, powdered if necessary)

-

Test solvents (analytical grade)

-

Glass vials with screw caps (e.g., 20 mL)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Graduated pipettes or syringes

-

Fume hood

Experimental Workflow:

Caption: Workflow for solubility determination.

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is free of moisture by drying it in a vacuum oven at a temperature below its softening point (e.g., 40-50°C) for at least 4 hours.

-

If the resin is in a large solid form, grind it into a fine powder using a mortar and pestle to increase the surface area for dissolution.

-

-

Solubility Test Setup:

-

Label a series of clean, dry glass vials, one for each test solvent.

-

Using an analytical balance, accurately weigh a specific amount of the dried resin (e.g., 0.100 g ± 0.001 g) into each vial. This will correspond to a 1% w/v solution.

-

-

Solvent Addition:

-

In a fume hood, carefully add a precise volume of the test solvent (e.g., 10.0 mL) to the corresponding vial containing the resin.

-

-

Mixing and Dissolution:

-

Securely cap the vials.

-

Mix the contents of each vial vigorously using a vortex mixer for 1-2 minutes to ensure the resin is well-dispersed.

-

For continuous agitation, a magnetic stirrer can be used.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a set period, typically 24 hours, to ensure that the system has reached a steady state. Polymeric dissolution can be a slow process.

-

-

Observation and Classification:

-

After the equilibration period, remove the vials and visually inspect each one against a well-lit background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solution is clear and homogeneous, with no visible solid particles or cloudiness.

-

Partially Soluble: The solution is cloudy, or there is a significant amount of undissolved solid at the bottom of the vial.

-

Insoluble: The resin shows no signs of dissolving, and the solvent remains clear with the solid resin settled at the bottom.

-

Swollen: The resin has absorbed the solvent and formed a gel-like mass but has not fully dissolved.

-

-

-

Data Recording:

-

Record the observations for each solvent in a laboratory notebook or electronic database.

-

Self-Validating System and Causality:

-

Consistency: Using a fixed resin concentration, temperature, and equilibration time ensures that the results are comparable across different solvents.

-

Equilibrium: The 24-hour equilibration period is chosen to allow sufficient time for the slow process of polymer dissolution to approach equilibrium, thus providing a more accurate assessment of solubility.

-

Visual Endpoint: A clear, homogeneous solution is an unambiguous endpoint for complete dissolution, minimizing subjective interpretation.

-

Control: Testing a range of solvents with known varying polarities (e.g., from non-polar hexane to polar protic ethanol) helps to build a logical profile of the resin's solubility characteristics, which can be rationalized based on its chemical structure.

Conclusion

References

-

A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved December 30, 2025, from [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4). Retrieved December 30, 2025, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega. (n.d.). Retrieved December 30, 2025, from [Link]

-

Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - MDPI. (n.d.). Retrieved December 30, 2025, from [Link]

-

A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved December 30, 2025, from [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved December 30, 2025, from [Link]

-

HANSEN SOLUBILITY PARAMETERS. (n.d.). Retrieved December 30, 2025, from [Link]

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved December 30, 2025, from [Link]

- US Patent for Xylene-formaldehyde resin compositions and process. (n.d.).

-

Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space. (2019, March 7). Retrieved December 30, 2025, from [Link]

-

FUDOW COMPANY, LTD. (n.d.). Retrieved December 30, 2025, from [Link]

-

Synthesis and thermal stability of xylene-formaldehyde resins. (n.d.). Retrieved December 30, 2025, from [Link]

-

iFormulate introduces…a quick guide to Hansen Solubility Parameters. (2017, February 2). YouTube. Retrieved December 30, 2025, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved December 30, 2025, from [Link]

-

Thermal stability of p-xylene-formaldehyde resin and its derivatives. (n.d.). Retrieved December 30, 2025, from [Link]

-

Xylene 9690 Technical Data Sheet - MG Chemicals. (2017, April 24). Retrieved December 30, 2025, from [Link]

- US Patent for Xylene-formaldehyde-phenol resin and a method of making it. (n.d.).

-

Hansen Solubility Parameters (HSP): 3—More Applications. (n.d.). Retrieved December 30, 2025, from [Link]

-

NIKANOL Y-300. (n.d.). Retrieved December 30, 2025, from [Link]

-

NIKANOL YP-H:【Application to Epoxy resins curing system】 - Aromatic Chemicals. (n.d.). Retrieved December 30, 2025, from [Link]

-

This compound China Manufacturers & Suppliers & Factory. (n.d.). Retrieved December 30, 2025, from [Link]

-

NIKANOL | Mitsubishi Gas Chemical Trading, Inc. (n.d.). Retrieved December 30, 2025, from [Link]

-

HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved December 30, 2025, from [Link]

-

(PDF) Relationship between Xylene Solubles and Crystallization Elution Fractionation of Polypropylene. (2024, October 18). ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound Supplier|CAS 26139-75-3 [benchchem.com]

- 2. US4082728A - Xylene-formaldehyde resin compositions and process - Google Patents [patents.google.com]

- 3. NIKANOL YP-H:【Application to Epoxy resins curing system】 - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]

- 4. NIKANOL | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. google.com [google.com]

- 8. mgctrading.co.jp [mgctrading.co.jp]

- 9. mgctrading.co.jp [mgctrading.co.jp]

- 10. US3394203A - Xylene-formaldehyde-phenol resin and a method of making it - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. This compound China Manufacturers & Suppliers & Factory [tianfuchem.com]

Foreword: The Critical Role of Molecular Weight in Resin Performance

An In-Depth Technical Guide to the Molecular Weight Determination of Xylene Formaldehyde Resin

Xylene formaldehyde resins, synthesized through the acid-catalyzed condensation of xylene isomers with formaldehyde, are versatile thermoplastic polymers with applications ranging from advanced anticorrosive coatings to modifiers for other plastics.[1][2] The physicochemical properties of these resins—such as their viscosity, softening point, thermal stability, and mechanical strength—are intrinsically linked to their molecular weight (MW) and molecular weight distribution (MWD).[3][4] An accurate and precise determination of these parameters is therefore not merely an analytical exercise; it is a fundamental requirement for quality control, product development, and the predictive engineering of material performance.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques for characterizing the molecular weight of xylene formaldehyde resins. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative principles.

Understanding Molecular Weight Averages and Polydispersity

Unlike simple molecules, synthetic polymers like this compound consist of a collection of macromolecules with varying chain lengths.[6][7] Therefore, we speak in terms of average molecular weights to describe the sample as a whole. The most common averages are:

-

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is particularly sensitive to the presence of low-molecular-weight species.

-

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule to the total mass of the sample. Mw is more sensitive to the presence of high-molecular-weight species.[8]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution.[9] A PDI of 1.0 indicates a monodisperse sample (all molecules have the same length), while higher values signify a broader distribution.

The choice of analytical technique is critical as different methods measure different averages.

Gel Permeation / Size Exclusion Chromatography (GPC/SEC): The Workhorse Technique

GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the MWD of polymers.[10][11] The technique separates molecules based on their hydrodynamic volume (size in solution), not their molecular weight directly.[12][13]

Principle of Operation

A dissolved polymer sample is passed through a column packed with porous gel beads.[13] Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, increasing their path length and causing them to elute later.[7] The retention time is therefore inversely proportional to the molecule's size in solution.

Experimental Protocol: A Self-Validating Workflow

Objective: To determine the Mn, Mw, and PDI of a this compound sample relative to polystyrene standards.

Materials & Instrumentation:

-

GPC/SEC System: Comprising a solvent pump, degasser, autosampler, column compartment, and a differential refractive index (DRI) detector.[13]

-

GPC Columns: A set of columns with a suitable pore size range for the expected MW of the resin (e.g., Agilent PLgel series).[10]

-

Solvent (Mobile Phase): High-purity, unstabilized Tetrahydrofuran (THF) is a common choice, as xylene formaldehyde resins are typically soluble in it.[1][14] Other potential solvents include toluene or chloroform.[10]

-

Standards: Narrow PDI polystyrene or polymethyl methacrylate (PMMA) standards covering a wide molecular weight range (e.g., 2,000 to 2,000,000 g/mol ).[5]

-

Sample: this compound, dried to remove moisture.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Filter and thoroughly degas the THF mobile phase to prevent air bubbles from interfering with the detector and pump.

-

Calibration Standard Preparation: Accurately weigh and dissolve a series of at least 8-10 narrow PDI polystyrene standards in THF to create solutions of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of the this compound in THF at a concentration of approximately 1-2 mg/mL. Ensure complete dissolution, using gentle agitation if necessary. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

-

System Equilibration: Purge the GPC system with the mobile phase at the operational flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the DRI detector.[12]

-

Calibration Curve Generation: Inject the polystyrene standards, starting from the lowest MW to the highest. Record the peak retention time for each standard. Plot the logarithm of the peak molecular weight (log MW) against the retention time to generate a calibration curve.[7] The curve should be fitted with a polynomial function (typically 3rd or 5th order).

-

Sample Analysis: Inject the prepared this compound sample solution.

-

Data Processing: The system software uses the generated calibration curve to calculate the Mn, Mw, and PDI for the resin sample based on its elution profile.[9]

Causality and Trustworthiness:

-

Why THF? Its polarity and solvent power are well-suited for both the non-polar polystyrene standards and the moderately polar this compound, ensuring good solubility and minimizing non-size-exclusion interactions with the column packing.[1]

-

Why Polystyrene Standards? They are commercially available with very narrow PDIs and serve as a reliable reference. However, this provides a relative molecular weight, as the hydrodynamic volume-to-mass ratio of polystyrene may differ from that of the this compound.[15]

-

Self-Validation: A stable baseline before and after the run confirms system stability. The high correlation coefficient (R² > 0.999) of the calibration curve validates the accuracy of the standard injections and the resulting fit.

Advanced Detection: SEC-MALS for Absolute Molecular Weight

To overcome the limitations of relative calibration, GPC/SEC can be coupled with a multi-angle light scattering (MALS) detector.[9][15] A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column.[8] This allows for the direct calculation of the absolute weight-average molecular weight (Mw) at every point in the chromatogram without relying on calibration standards.[15] This is a significant advantage for novel polymers or those with different architectures than the standards.[16]

MALDI-TOF Mass Spectrometry: High-Resolution Mass Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that provides absolute molecular weight data and detailed structural information.[17][18] It is particularly powerful for analyzing oligomers and polymers with narrow polydispersity (PDI < 1.2).

Principle of Operation

The polymer sample is co-crystallized with a large excess of a UV-absorbing small molecule called a matrix.[19] A pulsed laser irradiates the sample spot, causing the matrix to absorb energy and desorb into the gas phase, carrying the intact polymer molecules with it (soft ionization).[17] These ionized molecules are then accelerated into a field-free flight tube. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The time it takes for an ion to reach the detector is used to calculate its precise mass-to-charge ratio.[20]

Experimental Protocol

Objective: To determine the absolute molecular weight distribution and end-group masses of a this compound.

Materials & Instrumentation:

-

MALDI-TOF Mass Spectrometer: Equipped with a pulsed UV laser (e.g., nitrogen laser at 337 nm).

-

Matrix: Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common choices for synthetic polymers.

-

Cationizing Agent: A salt such as sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA) is often added to promote the formation of single-charged adducts ([M+Na]⁺ or [M+Ag]⁺).[18]

-

Solvent: THF or chloroform.

-

Sample Plate: A stainless steel target plate.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a matrix solution (e.g., 10 mg/mL Dithranol in THF).

-

Prepare a cationizing agent solution (e.g., 5 mg/mL AgTFA in THF).

-

Prepare a sample solution of the this compound (e.g., 1 mg/mL in THF).

-

-

Sample Spotting: Mix the sample, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:1:1 matrix:sample:salt). Pipette a small volume (~1 µL) of this mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to evaporate at room temperature, forming a solid, co-crystalline spot of the sample embedded within the matrix.

-

Mass Analysis: Insert the target plate into the mass spectrometer. Fire the laser at the sample spot and acquire the mass spectrum. The instrument will be calibrated using a known standard.

-

Data Interpretation: The resulting spectrum will show a series of peaks, where each peak corresponds to an individual oligomer chain with a specific number of repeating units. The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit.[18] Software can then calculate absolute Mn and Mw values directly from the peak distribution.[20] End-group masses can also be identified.[17]

Causality and Trustworthiness:

-

Why a Matrix? The matrix prevents the direct fragmentation of the polymer by the laser and facilitates the gentle desorption and ionization process, which is crucial for analyzing large molecules.[19]

-

Why a Cationizing Agent? It ensures that the polymer chains are consistently ionized as single-charged adducts, simplifying the resulting mass spectrum and making it easier to interpret.

-

Self-Validation: The mass of the repeating unit, calculated from the spacing between peaks in the spectrum, should match the theoretical mass of the xylene formaldehyde monomer unit. This confirms the identity of the polymer being analyzed.

Vapor Pressure Osmometry (VPO): A Classical Approach for Mn

VPO is a colligative property-based technique used to determine the number-average molecular weight (Mn) of polymers.[21] It is particularly well-suited for oligomers and polymers with molecular weights up to about 20,000 g/mol .[21][22]

Principle of Operation

VPO operates on the principle that the vapor pressure of a solvent is lowered by the addition of a non-volatile solute, as described by Raoult's Law.[23] The instrument measures the small temperature difference between a drop of pure solvent and a drop of polymer solution in a chamber saturated with solvent vapor.[22] Solvent from the vapor phase condenses onto the solution drop (which has a lower vapor pressure) until its vapor pressure equals that of the pure solvent. This condensation releases heat, raising the temperature of the solution drop. The measured temperature difference is proportional to the mole fraction of the solute, and therefore inversely proportional to its Mn.[24][25]

Experimental Protocol

Objective: To determine the Mn of a low-molecular-weight this compound.

Materials & Instrumentation:

-

Vapor Pressure Osmometer: Equipped with a temperature-controlled cell containing two matched thermistors.[22]

-

Solvent: A volatile solvent with a known heat of vaporization, such as toluene or chloroform.[21]

-

Calibration Standard: A stable, pure, low-molecular-weight compound with a known molecular weight, such as benzil.

-

Sample: this compound.

Step-by-Step Methodology:

-

Instrument Setup: Set the operating temperature of the VPO cell (e.g., 45°C for toluene). Allow the system to equilibrate until a stable thermal environment is achieved.

-

Calibration:

-

Prepare a series of solutions of the calibration standard (benzil) in toluene at several known concentrations.

-

Inject drops of pure solvent onto both thermistors to zero the instrument.

-

Replace the drop on the sample thermistor with a drop of a calibration solution and record the steady-state output signal (ΔV or ΔR).

-

Repeat for all calibration solutions.

-

Plot the signal (ΔV) divided by concentration (c) versus concentration (ΔV/c vs. c) and extrapolate to zero concentration. The y-intercept gives (ΔV/c)₀. The calibration constant (K) is calculated from this value and the known MW of the standard.[21]

-

-

Sample Measurement:

-

Prepare a series of solutions of the this compound in toluene at several known concentrations.

-

Measure the output signal (ΔV) for each resin solution in the same manner as for the calibrants.

-

-

Data Analysis:

-

Plot ΔV/c vs. c for the resin samples and extrapolate to zero concentration to find the y-intercept.

-

Calculate the Mn of the resin using the equation: Mn = K / (ΔV/c)₀ .

-

Causality and Trustworthiness:

-

Why Extrapolate to Zero Concentration? This is done to correct for non-ideal solution behavior (polymer-solvent interactions) that occurs at higher concentrations, providing a more accurate Mn value that reflects the properties of isolated polymer chains.[24]

-

Self-Validation: The linearity of the calibration and sample plots provides confidence in the quality of the data. A study on the synthesis of xylene formaldehyde resins specifically used VPO to determine Mn values in the range of 742 to 1033 g/mol , demonstrating its applicability for these materials.[26]

Comparative Analysis of Techniques

The selection of the most appropriate technique depends on the specific information required, the nature of the sample, and available resources.

| Feature | GPC/SEC (Conventional) | GPC/SEC-MALS | MALDI-TOF MS | Vapor Pressure Osmometry (VPO) |

| Primary Output | Mn, Mw, PDI (Relative) | Mw (Absolute), Mn, PDI | Absolute MW Distribution, End Groups | Mn (Absolute) |

| MW Range | Broad (e.g., 2k - 2M g/mol )[5] | Broad (e.g., 2k - 2M g/mol ) | Best for < 50k g/mol | Best for < 20k g/mol [21] |

| Key Advantage | Robust, widely used, gives MWD | Provides absolute Mw, no column calibration | High resolution, absolute mass, structural info[20] | Direct measurement of Mn for oligomers |

| Key Limitation | Relative MW depends on standards[15] | More complex instrumentation | Less accurate for high PDI (>1.2) samples | Only gives Mn, limited MW range |

| Suited for XF Resin | Excellent for routine QC and MWD | Ideal for R&D and novel resins | Excellent for oligomer analysis, end-group ID | Good for low-MW resins and oligomers[26] |

Concluding Remarks: A Multi-faceted Approach

No single technique provides a complete picture of the molecular weight characteristics of a this compound. The most effective characterization strategy often involves a combination of methods.

-

For routine quality control and process monitoring, conventional GPC/SEC is often sufficient to track changes in the molecular weight distribution.[12]

-

For the development of new resins or for accurate characterization without reliance on standards, SEC-MALS is the superior choice, providing absolute Mw values.[15]

-

To understand the detailed chemical structure, identify oligomeric species, and confirm end groups, MALDI-TOF MS is an invaluable tool.[17]

-

For a direct and reliable measurement of the number-average molecular weight of low-MW resins, VPO remains a relevant and powerful technique.[26]

By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to select the most appropriate analytical workflow, ensuring the development and application of xylene formaldehyde resins with precisely tailored properties.

References

-

Wikipedia. Vapor pressure osmometry. [Link]

-

Waters Corporation. Polymer Analysis by MALDI-Tof MS. [Link]

-

IUPAC. A brief guide to polymer characterization: structure (IUPAC Technical Report). [Link]

-

Scribd. End Group Analysis Method For Molecular Weight Determination. [Link]

-

ASTM International. D4001 Standard Test Method for Determination of Weight-Average Molecular Weight of Polymers By Light Scattering. [Link]

-

Agilent Technologies. Molecular Weight Analysis for Polymers. [Link]

-

Royal Society of Chemistry. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. [Link]

-

National Institutes of Health. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. [Link]

-

ChemEurope.com. Vapor pressure osmometry. [Link]

-

Bruker. Advanced Polymer Analysis with MALDI-TOF MS. [Link]

-

Impact Analytical. SEC/GPC Analysis. [Link]

-

SPECIFIC POLYMERS. SEC analysis. [Link]

-

Shimadzu. Measurement of Molecular Weight by using GPC method. [Link]

-

University Course Document. POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. [Link]

-

Shimadzu. Analysis of Polymers by MALDI-TOF Mass Spectrometry. [Link]

-

ASTM International. D4001 Standard Test Method for Determination of Weight-Average Molecular Weight of Polymers by Light Scattering. [Link]

-

Aston University Research Explorer. A brief guide to polymer characterization: structure (IUPAC technical report). [Link]

-

Magritek. Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR. [Link]

-

MtoZ Biolabs. End-Group Analysis of Polymer. [Link]

-

Infinita Lab. ASTM D4001 Average Molecular Weight of Polymers By Light Scattering. [Link]

-

Patel, R. et al. (1979). Synthesis and thermal stability of xylene-formaldehyde resins. Proceedings of the Indian Academy of Sciences, 88A(5), 371-375. [Link]

-

Defense Technical Information Center. VAPOR PRESSURE OSMOMETRY AS A MEANS OF DETERMINING POLYMER MOLECULAR WEIGHTS. [Link]

-

ResolveMass Laboratories Inc. Polymer Analysis/Characterization. [Link]

-

YANGAO GROUP. This compound. [Link]

-

Infinita Lab. ASTM D6474 Molecular Weight Distribution and Molecular Weight Averages of Polyolefins. [Link]

-

J-Stage. Molecular Weight Determination by Vapour Pressure Osmometry. [Link]

- Google Patents. US4082728A - Xylene-formaldehyde resin compositions and process.

-

ASTM International. D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. [Link]

-

Scribd. Polymer Characterization Course Guide. [Link]

-

PrepChem.com. Synthesis of xylene formaldehyde. [Link]

-

Taylor & Francis Online. Effect of Xylene Formaldehyde Resins on Epoxy Resin Adhesive. [Link]

-

Restek. Gel Permeation Chromatography (GPC) A User's Guide. [Link]

-

Agilent Technologies. Analysis of low molecular weight resins and prepolymers by GPC/SEC. [Link]

-

Intertek. Gel Permeation Chromatography (GPC). [Link]

-

Lucideon. Gel Permeation Chromatography (GPC Analysis). [Link]

-

EAG Laboratories. Gel Permeation Chromatography | GPC. [Link]

-

LookChem. This compound China Manufacturers & Suppliers & Factory. [Link]

Sources

- 1. This compound Supplier|CAS 26139-75-3 [benchchem.com]

- 2. This compound [yangaogroup.com]

- 3. infinitalab.com [infinitalab.com]

- 4. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. store.astm.org [store.astm.org]

- 9. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]

- 10. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]

- 11. Gel Permeation Chromatography (GPC) [intertek.com]

- 12. Gel Permeation Chromatography (GPC Analysis) | Lucideon [lucideon.com]

- 13. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]

- 14. US4082728A - Xylene-formaldehyde resin compositions and process - Google Patents [patents.google.com]

- 15. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.astm.org [store.astm.org]

- 17. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 18. shimadzu.com [shimadzu.com]

- 19. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]

- 21. Vapor pressure osmometry - Wikipedia [en.wikipedia.org]

- 22. uicinc.com [uicinc.com]

- 23. Vapor_pressure_osmometry [chemeurope.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. Molecular Weight Determination by Vapour Pressure Osmometry [jstage.jst.go.jp]

- 26. ias.ac.in [ias.ac.in]

A Technical Guide to the Thermal Degradation Analysis of Xylene Formaldehyde Resin Using Thermogravimetric Analysis (TGA)

Abstract

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for characterizing the thermal stability and degradation kinetics of xylene formaldehyde (XF) resins.[1][2] As thermosetting polymers, the thermal behavior of XF resins is a critical determinant of their performance in high-temperature applications.[3] This document delves into the fundamental principles of TGA, outlines a detailed experimental protocol for the analysis of XF resins, and provides in-depth guidance on the interpretation of the resulting data. Furthermore, it explores the application of kinetic models to elucidate the degradation mechanism and predict the long-term thermal endurance of these materials. This guide is intended for researchers, scientists, and professionals in materials science and drug development who seek to leverage TGA for a thorough understanding of the thermal properties of xylene formaldehyde resins.

Introduction: The Significance of Thermal Stability in Xylene Formaldehyde Resins

Xylene formaldehyde resins, a class of thermosetting polymers, are synthesized through the acid-catalyzed condensation of xylene and formaldehyde.[4][5] Their highly cross-linked, three-dimensional network structure imparts excellent thermal stability and chemical resistance, making them suitable for a wide range of industrial applications, including anticorrosive coatings, inks, and adhesives.[4] The performance and reliability of these materials in their end-use applications are intrinsically linked to their ability to withstand thermal stress without significant degradation.

Understanding the thermal degradation behavior of XF resins is paramount for several reasons:

-

Defining Maximum Service Temperature: Determining the temperature at which the resin begins to decompose is crucial for establishing its operational limits.

-

Quality Control: TGA can be used as a quality control tool to ensure lot-to-lot consistency in the thermal stability of the resin.[6][7]

-

Formulation Development: For drug development professionals, understanding the thermal properties of excipients like XF resins is critical for designing stable formulations, particularly for manufacturing processes involving heat.

-

Predicting Long-Term Performance: By studying the kinetics of thermal degradation, it is possible to predict the lifetime of the material under specific thermal conditions.[8][9][10]

Thermogravimetric analysis (TGA) is a powerful and widely used technique for investigating the thermal stability of polymers.[3][11][12] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][13][14] This guide will provide a detailed exploration of how TGA can be effectively employed to characterize the thermal degradation of xylene formaldehyde resins.

The Fundamental Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet precise principle: a high-precision balance continuously monitors the mass of a sample as it is subjected to a controlled temperature program in a furnace.[10] The resulting data is typically plotted as a thermogram, with mass or mass percentage on the y-axis and temperature or time on the x-axis. A derivative of the TGA curve, known as the derivative thermogravimetry (DTG) curve, plots the rate of mass change against temperature and is often used to identify the temperatures of maximum decomposition rates.[13]

Key information that can be extracted from a TGA experiment includes:

-

Thermal Stability: The temperature at which mass loss begins is a direct indicator of the material's thermal stability.[10][12][14]

-

Compositional Analysis: TGA can be used to determine the content of different components in a material, such as volatiles, polymer, and inorganic fillers, by observing mass loss at different temperature ranges.[6][7][15][16][17]

-

Decomposition Kinetics: By analyzing the rate of mass loss at different heating rates, kinetic parameters such as activation energy can be determined.[8][11]

The atmosphere within the TGA furnace can be controlled, typically using an inert gas like nitrogen to study thermal decomposition or a reactive gas like air or oxygen to investigate oxidative degradation.[13] For the analysis of xylene formaldehyde resin, an inert atmosphere is typically employed to isolate the thermal degradation process from oxidative effects.

Experimental Protocol for TGA Analysis of this compound